O,O-二甲基氨基二硫代磷酸铵

描述

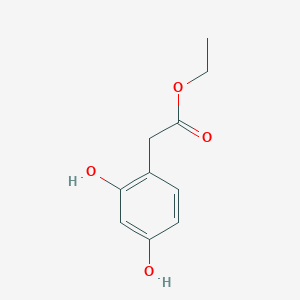

Ammonium O,O-dimethyl dithiophosphate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds typically consist of a phosphorus atom bonded to sulfur and oxygen atoms, with various organic groups attached. While the specific compound "Ammonium O,O-dimethyl dithiophosphate" is not directly described in the provided papers, they do discuss related compounds that share structural similarities, such as the presence of a phosphorus atom coordinated to sulfur and oxygen atoms in a distorted tetrahedral geometry .

Synthesis Analysis

The synthesis of related compounds involves the formation of anions and cations that are joined into infinite chains by hydrogen bonds. For example, the compound [NMe2H2]+[(i-PrO)2PS2]− is formed by dimethylammonium cations and diisopropyldithiophosphate anions linked by N-H...S hydrogen bonds . Although the synthesis of Ammonium O,O-dimethyl dithiophosphate is not explicitly detailed, it can be inferred that similar synthetic strategies involving the careful selection of starting materials and control of reaction conditions would be applicable.

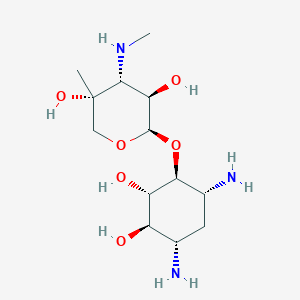

Molecular Structure Analysis

The molecular structure of related dithiophosphate compounds reveals a distorted tetrahedral environment around the phosphorus atom. In the case of the triethyl ammonium salt of O,O′-bis(o-tolyl)dithiophosphate, the coordination sphere includes two sulfur and two oxygen atoms, with N–H–S bonding involving one of the sulfur atoms . This suggests that Ammonium O,O-dimethyl dithiophosphate would also exhibit a distorted tetrahedral geometry around the phosphorus center.

Chemical Reactions Analysis

The chemical reactions involving dithiophosphate compounds are not directly discussed in the provided papers. However, it is known that dithiophosphates can act as ligands, coordinating to metal ions, and can be involved in various organic transformations. For instance, silica-supported ammonium dihydrogen phosphate is used as a catalyst for the synthesis of dibenzo[a,j]xanthenes , indicating the potential reactivity of ammonium phosphates in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ammonium O,O-dimethyl dithiophosphate can be extrapolated from the properties of similar compounds. For example, the crystalline structure of [NMe2H2]+[(i-PrO)2PS2]− shows that these compounds can form stable crystalline materials with specific bond lengths and angles, such as SPS and OPO valence angles . These properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical contexts.

科学研究应用

环境和农业影响

基于铵的化合物(如硫酸铵)由于其氮含量而被广泛用作肥料。然而,它们的使用可能导致氨挥发,尤其是在 pH > 7 的土壤中,从而导致大气氨排放。Powlson 和 Dawson (2021) 的一项研究强调了基于铵的肥料的潜在环境影响,表明替代硫源可以显着减少农业实践中的氨排放 (Powlson & Dawson,2021)。

工业和化学加工

二硫代磷酸盐化合物以其在工业上的广泛应用而闻名,特别是在过渡金属配合物化学中。Wasson、Woltermann 和 Stoklosa (1973) 对二硫代磷酸盐配合物的化学和性质进行了一项综述,评估了它们的用途,表明这些化合物可以作为各种化学反应中的配体,影响金属配合物的结构和电子性质。这表明 AODD 在催化或作为配位化学中的配体中具有潜在应用 (Wasson 等,1973)。

水处理和污染控制

从水和废水中去除铵是一个关键的环境问题。对用于去除铵的各种吸附剂的研究表明,离子交换和吸附方法是有效且环保的技术。Huang 等人 (2017) 综述了用于去除铵的具有成本效益的吸附剂,概述了这些材料及其吸附能力。这项研究可以为开发用于处理受铵或相关化合物污染的水的新材料或工艺提供信息,可能包括 AODD (Huang 等,2017)。

安全和危害

未来方向

While the future directions for Ammonium O,O-dimethyl dithiophosphate are not explicitly mentioned in the search results, it is noted that there has been significant interest in this chemistry, and numerous studies have been conducted to understand the fundamental interactions of dithiophosphinates with several base metal sulfides and precious metals .

作用机制

Target of Action

Ammonium O,O-dimethyl dithiophosphate, also known as EINECS 213-922-5, is primarily used as a source of the (C2H5O)2PS2− ligand in coordination chemistry . It interacts with various ions, making it useful in analytical chemistry .

Mode of Action

The compound forms complexes with certain metal ions, such as cadmium (II), in an acidic medium . This interaction results in changes to the metal ions, enabling their detection and analysis .

Result of Action

The primary result of the action of Ammonium O,O-dimethyl dithiophosphate is the formation of complexes with certain metal ions . This enables the detection and analysis of these ions in various applications, including analytical chemistry .

Action Environment

The action, efficacy, and stability of Ammonium O,O-dimethyl dithiophosphate can be influenced by various environmental factors. For instance, its ability to form complexes with metal ions occurs in an acidic medium . Therefore, the pH of the environment can significantly impact its function. Additionally, the presence and concentration of the target metal ions will also affect its efficacy.

属性

IUPAC Name |

azanium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGORMGERPBFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

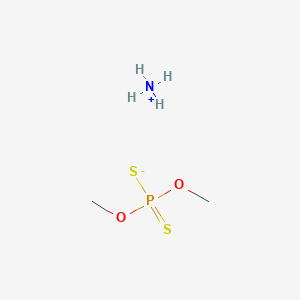

COP(=S)(OC)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

756-80-9 (Parent) | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00147661 | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium O,O-dimethyl dithiophosphate | |

CAS RN |

1066-97-3 | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)